

An In-depth Technical Guide to the Chemical Properties of Nirmatrelvir (PF-07321332)

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-35

Cat. No.: B15568737

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Abstract

Nirmatrelvir (formerly known as PF-07321332 and potentially referred to as **SARS-CoV-2 Mpro-IN-35** in early development) is an orally bioavailable antiviral medication developed by Pfizer. It functions as a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the chemical properties of nirmatrelvir, including its synthesis, mechanism of action, crystallographic data, and a summary of its in vitro and in vivo activities. The information presented is intended to support further research and development efforts in the field of antiviral therapeutics.

Chemical Properties and Structure

Nirmatrelvir is a peptidomimetic covalent inhibitor that directly targets the catalytic cysteine (Cys145) residue within the active site of the SARS-CoV-2 Mpro.^{[1][2]} Its chemical structure is optimized for oral bioavailability and potent enzymatic inhibition.

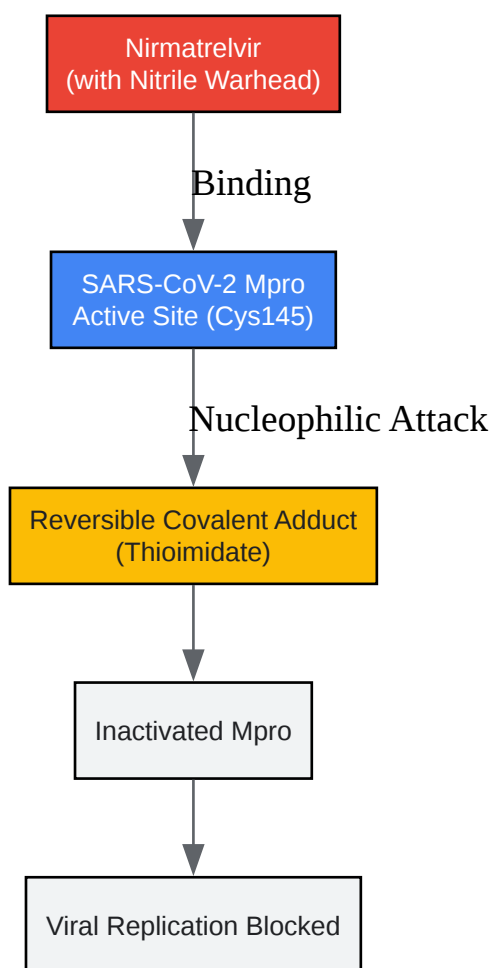
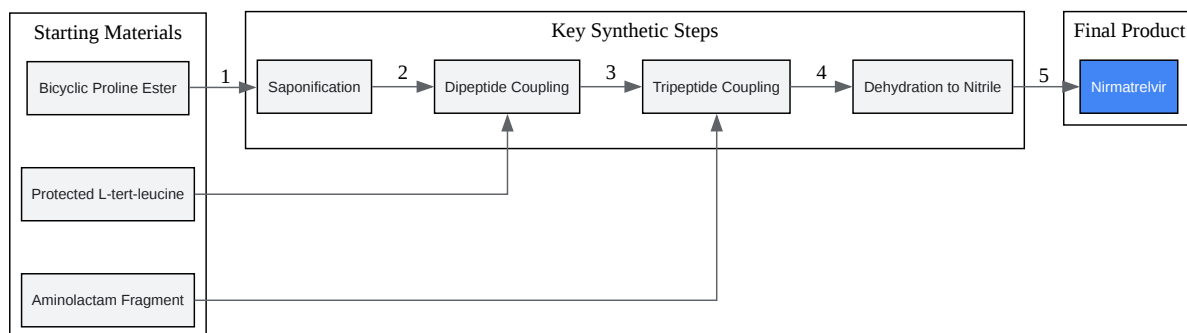
Table 1: Physicochemical Properties of Nirmatrelvir

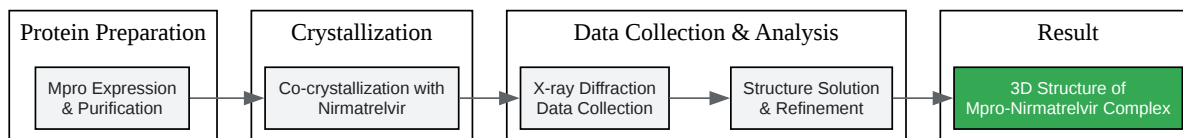
Property	Value	Reference
IUPAC Name	(1R,2S,5S)-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide	[3]
CAS Number	2628280-40-8	[3]
Molecular Formula	C23H32F3N5O4	[3]
Molecular Weight	499.54 g/mol	[3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (100 mg/mL)	[2]

Synthesis of Nirmatrelvir

The synthesis of nirmatrelvir is a multi-step process involving the coupling of key chiral building blocks. While various synthetic routes have been developed, a common approach involves the synthesis of a bicyclic proline derivative, which is then coupled with other amino acid-like fragments.[4][5] The final steps typically involve the formation of an amide bond and the dehydration of a primary amide to form the critical nitrile warhead.[1]

A generalized synthetic scheme is presented below. For detailed, step-by-step protocols, researchers are directed to the primary literature.[1][5]





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